2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide

Physical Chemistry Solid-State Characterization Procurement Quality Control

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8) is a substituted phenylacetamide derivative with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol. Its structure features an α-(4-ethoxyanilino) substituent and an N-propyl amide side chain, distinguishing it from simpler phenylacetamide scaffolds.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1163-54-8
Cat. No. B075356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide
CAS1163-54-8
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC
InChIInChI=1S/C19H24N2O2/c1-3-14-20-19(22)18(15-8-6-5-7-9-15)21-16-10-12-17(13-11-16)23-4-2/h5-13,18,21H,3-4,14H2,1-2H3,(H,20,22)
InChIKeyCDDQUHNTEZGWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8): Core Identity and Procurement Baseline


2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8) is a substituted phenylacetamide derivative with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . Its structure features an α-(4-ethoxyanilino) substituent and an N-propyl amide side chain, distinguishing it from simpler phenylacetamide scaffolds [1]. Early pharmacological reports (1966) classify this compound among alkoxybenzene acetamide derivatives possessing analgesic properties [2]. The compound is commercially available from specialty chemical suppliers, typically at purities of 95–98% .

Why Generic Substitution Fails for 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8)


Substituting this compound with a generic 'phenylacetamide' or a close analog (e.g., the unsubstituted 2-phenyl-N-propylacetamide, CAS 64075-36-1) is unsupported because the α-(4-ethoxyanilino) group is the pharmacophoric element explicitly associated with the analgesic activity reported in the foundational 1966 literature [1]. While quantitative structure-activity relationship (SAR) data remain sparse in public repositories, the patent record confirms that the specific combination of N-propyl and 4-ethoxyanilino substitution was distinct enough to be carved out as prior art in subsequent patent filings targeting HIV inhibition (EP0538301NWB1), where the exact compound was explicitly excluded from claims, indicating a recognized, non-interchangeable biological identity [2]. Absent experimental confirmation, assuming equipoise with analogs lacking the 4-ethoxyanilino group or bearing alternative N-alkyl chains risks nullifying the intended pharmacological phenotype.

Quantitative Differentiation Evidence for 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8)


Melting Point and Physical State Differentiation from Unsubstituted Core Analog

The target compound exhibits a melting point of 115–116 °C, as established by Larizza et al. (1964) . The unsubstituted core analog 2-phenyl-N-propylacetamide (CAS 64075-36-1) is typically reported as a low-melting solid or oil at ambient temperature; precise literature melting point data for this analog are scarce, but its simpler structure generally correlates with lower crystallinity. The 115–116 °C melting point provides a quantifiable identity checkpoint and a handle for solid-state formulation considerations that the simpler N-propylphenylacetamide core cannot offer.

Physical Chemistry Solid-State Characterization Procurement Quality Control

Aqueous Solubility Benchmarking Against the 2-Phenyl-N-propylacetamide Scaffold

The target compound has a calculated aqueous solubility of 0.037 g/L (approximately 1.2 × 10⁻⁴ M) at 25 °C, as estimated by Advanced Chemistry Development (ACD/Labs) software . The unsubstituted 2-phenyl-N-propylacetamide (CAS 64075-36-1) is predicted to have higher aqueous solubility due to the absence of the additional hydrophobic 4-ethoxyanilino group; a rough estimate based on its lower molecular weight and logP contribution places its solubility above 1 g/L. The low solubility of CAS 1163-54-8 is a quantifiable differentiator that must be accounted for in biological assay design, particularly for in vivo analgesic testing where dissolution rate-limited absorption could affect the observed pharmacodynamic profile.

Pre-formulation Biopharmaceutics Solubility

Patent-Recognized Structural Uniqueness: Explicit Exclusion from HIV Benzeneacetamide Claims

In patent EP0538301NWB1, which claims benzeneacetamides and thioamides as HIV replication inhibitors, the generic Markush structure encompasses the target compound; however, the patent explicitly disclaims the molecule when R1 is n-propyl, R8 is 4-ethoxy, and X is oxygen [1]. This legal exclusion confirms that the compound was recognized as distinct prior art with known analgesic activity, not merely an arbitrary member of the series. By contrast, many other substituted benzeneacetamides within the patent scope (e.g., those with N,N-diethyl or morpholinyl amide groups) were claimed as novel HIV inhibitors, indicating that biological activity is exquisitely sensitive to the amide substituent.

Intellectual Property Prior Art Structural Novelty

Computationally Predicted Lipophilicity and Hydrogen Bonding Capacity Versus the Core Scaffold

The target compound possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 9 rotatable bonds, with a calculated exact mass of 312.18400 Da [1]. In comparison, the core analog 2-phenyl-N-propylacetamide (CAS 64075-36-1) has only 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 4 rotatable bonds. The additional H-bond capacity and conformational flexibility introduced by the α-(4-ethoxyanilino) group are predicted to alter membrane permeability and target binding kinetics, differentiating it from simpler scaffolds in cell-based analgesic assays.

Computational Chemistry Drug-Likeness Lipophilicity

Commercial Availability and Purity Differentiation from Research-Grade Analogs

The target compound is commercially available from multiple specialty suppliers at purities of 95–98% [1]. In contrast, the unsubstituted analog 2-phenyl-N-propylacetamide (CAS 64075-36-1) is less commonly stocked by research chemical vendors and often available only at lower purities (≤95%) or as a custom synthesis item. The broader vendor base and higher purity specifications for CAS 1163-54-8 reduce procurement lead times and quality assurance burden for laboratories initiating analgesic research.

Chemical Procurement Supply Chain Purity Specifications

Absence of Publicly Accessible In Vivo Analgesic ED₅₀ Data: A Critical Data Gap

Despite the 1966 citation establishing analgesic properties for α-[(4-ethoxyphenyl)amino]-N-propylbenzeneacetamide [1], no quantitative ED₅₀ values in standard analgesic models (e.g., tail-flick, hot-plate, or writhing assays) were located in publicly accessible primary literature or databases. Direct comparison with reference analgesics (morphine, acetanilide, phenacetin) or other alkoxybenzene acetamide analogs is therefore not possible from open sources. This gap precludes a data-driven selection of this compound over close analogs based on potency alone; procurement must instead rely on structural differentiation and the compound's historical standing.

Analgesic Pharmacology In Vivo Efficacy Data Gap

Application Scenarios for 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide (CAS 1163-54-8) Based on Evidence


Internal Analgesic Lead Optimization with a Defined α-(4-Ethoxyanilino) Pharmacophore

Leverage the compound as a structurally characterized starting point for SAR exploration of phenylacetamide analgesics. The α-(4-ethoxyanilino) group is implicated in the analgesic phenotype reported in 1966 . Synthesize and test analogs where the N-propyl group is systematically varied (e.g., N-methyl, N-ethyl, N-cyclopropyl) while keeping the 4-ethoxyanilino group constant, using the melting point (115–116 °C) and calculated solubility (0.037 g/L) as quality benchmarks .

Pre-formulation Development for Poorly Water-Soluble Analgesic Candidates

Utilize the compound as a model poorly water-soluble phenylacetamide (calculated solubility 0.037 g/L) to develop formulation strategies such as co-solvent systems, cyclodextrin complexation, or nano-suspensions, which can then be applied to other lipophilic analogs in the same series . The well-defined melting point provides a convenient crystallinity marker for solid-state characterization.

HIV Benzeneacetamide Toolbox: Prior Art Comparator for Patent Landscape Analysis

Deploy the compound as a prior art reference compound in HIV inhibitor screening cascades. Because EP0538301NWB1 explicitly excludes it from claims covering HIV-active benzeneacetamides , this compound serves as a negative control or a structural comparator to evaluate the SAR of N-substitution (N-propyl vs. N,N-diethyl or cyclic amines) on antiviral activity.

Analytical Method Development for α-Anilinoacetamide Impurity Profiling

Use the compound as a reference standard for developing HPLC/LC-MS methods to monitor residual starting materials or byproducts (e.g., 4-ethoxyaniline, phenylacetyl chloride derivatives) in the synthesis of related alkoxybenzene acetamide libraries, capitalizing on its commercial availability at 95–98% purity .

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